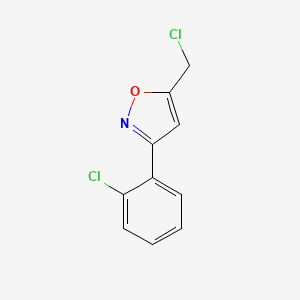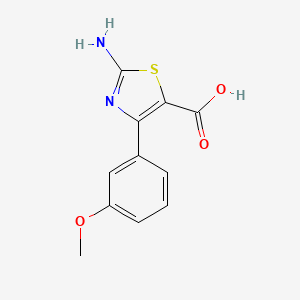
4-(3-Chlorophenyl)benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)benzene-1-sulfonic acid is an aromatic sulfonic acid derivative It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with a 3-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)benzene-1-sulfonic acid typically involves the sulfonation of 3-chlorobiphenyl. This can be achieved using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired sulfonic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous sulfonation processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and concentration of sulfuric acid, are optimized to maximize the production of the target compound.
化学反応の分析
Types of Reactions: 4-(3-Chlorophenyl)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. under certain conditions, substitution reactions can occur at the positions ortho and para to the sulfonic acid group.
Reduction: The sulfonic acid group can be reduced to a sulfonate group (-SO3-) using reducing agents such as sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group, leading to the formation of chlorobenzoic acid derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed:
Electrophilic Substitution: Products such as nitro- or bromo-substituted derivatives.
Reduction: Sulfonate derivatives.
Oxidation: Chlorobenzoic acid derivatives.
科学的研究の応用
4-(3-Chlorophenyl)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its sulfonic acid group, which can interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biological molecules, including proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the modulation of protein function, which can be exploited in therapeutic applications.
類似化合物との比較
4-Chlorobenzenesulfonic acid: Similar structure but lacks the 3-chlorophenyl group.
Benzene-1-sulfonic acid: Lacks both the chlorophenyl and chloro substituents.
4-(4-Chlorophenyl)benzene-1-sulfonic acid: Similar structure but with the chloro group in the para position.
Uniqueness: 4-(3-Chlorophenyl)benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid group and the 3-chlorophenyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and unique applications in chemical synthesis.
特性
IUPAC Name |
4-(3-chlorophenyl)benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(14,15)16/h1-8H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDVJYXYJOQMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














